
1-(2-Bromo-6-methylphenyl)guanidine
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Overview
Description
1-(2-Bromo-6-methylphenyl)guanidine is an organic compound with the molecular formula C8H10BrN3 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
The synthesis of 1-(2-Bromo-6-methylphenyl)guanidine typically involves the guanylation of an amine with a guanidine precursor. One common method is the reaction of 2-bromo-6-methylaniline with a guanidine reagent under specific conditions. The reaction can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the C-N bond . Industrial production methods may involve the use of scalable catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Catalytic Reactions: Guanidine derivatives can act as ligands in metal-catalyzed reactions, enabling unique transformations
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Scientific Research Applications
1-(2-Bromo-6-methylphenyl)guanidine and its derivatives have various applications in scientific research, spanning medicinal chemistry, biological research, and materials science. Guanidine derivatives, including this compound, have been studied for their biological activities and exhibit a range of pharmacological effects.
Medicinal Chemistry
this compound is studied for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains. Guanidine derivatives have demonstrated potential as inhibitors of MSK1 (Mitogen- and Stress-Activated Protein Kinase 1), with applications in asthma research .
Biological Research
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential and therapeutic viability. Such interaction studies may include:
- Binding assays to determine the affinity of the compound for specific protein targets.
- Enzyme inhibition assays to assess the compound’s ability to inhibit enzymatic activity.
- Cellular assays to evaluate the compound’s effects on cell signaling pathways and function.
Materials Science
Guanidine derivatives are explored for their use in the synthesis of novel materials with unique properties.
Potential Biological Activities
Guanidine derivatives, including this compound, exhibit a range of pharmacological effects. Arylpyridin-2-yl guanidine derivatives are potential MSK1 inhibitors . The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors and can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity.
Related Guanidine Compounds
Several compounds share structural similarities with this compound.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Bromophenyl)guanidine | Bromine at para position | Exhibits different biological activity profiles |
2-(4-Methylphenyl)guanidine | Methyl substitution at para position | Potentially different reactivity due to sterics |
1-(3-Nitrophenyl)guanidine | Nitro group at meta position | May display unique electronic properties |
1-(2-Chlorophenyl)guanidine | Chlorine substituent | Different solubility and reactivity characteristics |
The uniqueness of this compound lies in its specific bromo and methyl substitutions, which influence both its chemical behavior and biological interactions compared to these similar compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(2-Bromo-6-methylphenyl)guanidine can be compared with other guanidine derivatives such as:
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole: Known for its use in organocatalysis.
N,N’-Disubstituted Guanidines: These compounds have diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-6-methylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBYPXSMAIXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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